molecular formula C13H8N4O3S B5740695 N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide

N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide

Cat. No. B5740695
M. Wt: 300.29 g/mol
InChI Key: GVJVOYBONORRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide, also known as BN82002, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound belongs to the class of benzothiadiazole derivatives, which have been extensively studied for their biological activities. BN82002 has been found to exhibit promising properties that make it a potential candidate for further investigation.

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide involves its interaction with the voltage-gated sodium channels, specifically the Nav1.2 subtype. N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide binds to a site on the channel that is distinct from the site of action of traditional sodium channel blockers such as lidocaine. This binding results in a shift in the voltage dependence of channel activation, leading to a decrease in the number of channels available for activation and a subsequent decrease in neuronal excitability.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its modulation of voltage-gated sodium channels, N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide has been found to inhibit the activity of voltage-gated calcium channels and to enhance the activity of GABA receptors. These effects can lead to a decrease in neurotransmitter release and an overall decrease in neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide is its selectivity for the Nav1.2 subtype of voltage-gated sodium channels. This selectivity allows for more precise modulation of neuronal excitability and reduces the potential for off-target effects. However, one limitation of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide is its relatively low potency compared to traditional sodium channel blockers. This may limit its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the investigation of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and eventually in clinical trials. Another area of interest is the development of more potent analogs of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide that could be used in experimental settings where higher concentrations are required. Additionally, the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide on voltage-gated sodium channels could be further elucidated to better understand its effects on neuronal excitability.

Synthesis Methods

The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide involves the condensation of 2-amino-1,3-benzothiazole with 3-nitrobenzoyl chloride in the presence of a base catalyst. This reaction yields N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide as a yellow solid with a melting point of 266-268°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This modulation can lead to the inhibition of neuronal excitability, making N-2,1,3-benzothiadiazol-4-yl-3-nitrobenzamide a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-13(8-3-1-4-9(7-8)17(19)20)14-10-5-2-6-11-12(10)16-21-15-11/h1-7H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJVOYBONORRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6196916

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